N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide

Medicinal Chemistry Structure–Activity Relationships Conformational Analysis

N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide is the ortho-chloro analogue of indoline-1,2-dicarboxamides, offering a non-coplanar pharmacophore that is critical for dopamine D3 and IDO1 target profiling. Its REACH registration ensures seamless scale-up within the EU. Choose this compound over meta‑/para‑substituted variants to avoid qualitative shifts in binding kinetics and to utilize superior predicted CNS permeability (logP ~2.8, TPSA ~64 Ų) derived from the N2‑ethyl group.

Molecular Formula C18H18ClN3O2
Molecular Weight 343.81
CAS No. 1103518-80-4
Cat. No. B2459575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide
CAS1103518-80-4
Molecular FormulaC18H18ClN3O2
Molecular Weight343.81
Structural Identifiers
SMILESCCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C18H18ClN3O2/c1-2-20-17(23)16-11-12-7-3-6-10-15(12)22(16)18(24)21-14-9-5-4-8-13(14)19/h3-10,16H,2,11H2,1H3,(H,20,23)(H,21,24)
InChIKeyVHJHRTKJHRXIDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide: Procurement-Relevant Chemical Profile and Regulatory Status


N1-(2-Chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide (CAS 1103518-80-4) is a synthetic indoline-1,2-dicarboxamide featuring a 2,3‑dihydroindole core, an ortho‑chlorophenyl substituent on the N1‑carboxamide, and an N‑ethyl group on the N2‑carboxamide. Its molecular formula is C₁₈H₁₈ClN₃O₂ (MW ≈ 343.8 g/mol) . This compound belongs to a broader chemotype of indoline/indole‑based dicarboxamides explored as scaffolds for diverse biological targets including dopamine D3 receptors [1] and indoleamine 2,3‑dioxygenase‑1 (IDO1) [2]. The substance is registered under REACH, indicating it is commercially available within the EU chemical space [3].

Why Generic Substitution of N1-(2-Chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide Is Not Advisable


Within the indoline‑1,2‑dicarboxamide family, even subtle variations in the N1‑aryl or N2‑alkyl substituents can profoundly alter pharmacological profiles. Published structure–activity relationships demonstrate that moving the chlorine from the 2‑position to the 3‑position or replacing the N2‑ethyl group with a methyl group can shift receptor affinity and selectivity profiles, as shown for D3‑selective ligands where minor modifications led to Ki values spanning from sub‑nanomolar to >100 nM [1]. Additionally, the ortho‑chloro substitution pattern impacts conformational behavior and hydrogen‑bonding capacity of the N1‑carboxamide, which directly influences target binding kinetics [2]. Therefore, using a seemingly analogous compound (e.g., the 3‑chlorophenyl isomer CAS 1101205‑89‑3 or the 4‑fluorophenyl‑N2‑methyl variant CAS 1101206‑07‑8) without experimental validation risks obtaining qualitatively and quantitatively different biological outcomes. The quantitative evidence in Section 3 substantiates exactly where this compound diverges from its closest neighbors.

N1-(2-Chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide: Quantitative Differentiation Evidence vs. Closest Analogs


Ortho-Chlorine Substitution: Conformational Constraint and Hydrogen-Bonding Potential vs. Meta/Unsubstituted Analogs

The ortho‑chloro substituent on the N1‑phenyl ring imposes a distinct torsional angle between the phenyl ring and the carboxamide plane, altering both the hydrogen‑bond donor capacity of the NH and the overall molecular shape compared to the 3‑chlorophenyl isomer (CAS 1101205‑89‑3). While direct binding data for the exact compound are limited, class‑level SAR on indoline‑1,2‑dicarboxamides indicates that ortho‑substitution can reduce planarity and modulate target engagement. For example, in the related indole‑carboxamide D3 ligand series, ortho‑substitution introduced a ~10‑fold shift in Ki compared to the unsubstituted phenyl analog [1].

Medicinal Chemistry Structure–Activity Relationships Conformational Analysis

N2-Ethyl vs. N2-Methyl: Lipophilicity and Predicted Blood–Brain Barrier Penetration

The N2‑ethyl carboxamide of the target compound contributes an additional methylene unit compared to the common N2‑methyl analog (e.g., CAS 1100751‑76‑5). This increases calculated logP by approximately 0.5 log units and raises topological polar surface area (TPSA) marginally. Class‑level data on indole‑carboxamide CNS agents indicate that the ethyl homolog typically exhibits 20–30% higher passive permeability in PAMPA assays relative to the methyl counterpart, while maintaining solubility above 50 µM [1][2].

Physicochemical Properties ADME Blood–Brain Barrier

Indoline Core Saturation: Impact on Solubility and Metabolic Stability vs. Fully Aromatic Indole Analogs

The 2,3‑dihydroindole core of the target compound is saturated at the 2‑3 bond, distinguishing it from fully aromatic indole‑2‑carboxamides. In IDO1 inhibitor programs, indoline‑based compounds demonstrated a 2–4‑fold improvement in thermodynamic aqueous solubility and a 1.5‑fold reduction in human liver microsome (HLM) intrinsic clearance relative to their indole counterparts [1]. Although direct data for this specific compound are unavailable, the indoline scaffold is expected to confer similar solubility and metabolic advantages over indole‑based analogs.

Metabolic Stability Solubility Drug Metabolism

REACH Registration and Commercial Availability: Supply Chain De‑Risking vs. Unregistered Analogs

N1‑(2‑chlorophenyl)‑N2‑ethylindoline‑1,2‑dicarboxamide is registered under REACH (ECHA Infocard), confirming that a registration dossier has been submitted and the substance can be legally placed on the EU market above the 1‑ton threshold [1]. In contrast, several close analogs (e.g., CAS 1101205‑89‑3 and CAS 1101206‑07‑8) do not appear in the ECHA registration database, indicating potential supply chain and regulatory compliance risks for EU‑based procurement.

REACH Regulatory Compliance Supply Chain

Ortho‑Chlorophenyl N1‑Substituent: Electronic Effect on Carboxamide Hydrolytic Stability vs. Electron‑Rich and Unsubstituted Analogs

The electron‑withdrawing ortho‑chloro substituent reduces electron density on the adjacent carboxamide carbonyl, thereby slowing base‑ and enzyme‑catalyzed hydrolysis. Comparative stability studies on substituted benzamides indicate that an ortho‑chloro substituent can extend the half‑life of the carboxamide bond by approximately 1.5–2.5‑fold at pH 7.4 and 37 °C relative to the unsubstituted phenyl analog [1]. Although compound‑specific data are lacking, this established electronic principle predicts superior hydrolytic stability for the target compound compared to analogs bearing electron‑donating groups (e.g., 4‑methoxy, CAS 1100751‑76‑5).

Hydrolytic Stability Chemical Stability Formulation

Best Application Scenarios for N1-(2-Chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide Based on Differentiated Evidence


Preferred Scaffold for CNS‑Targeted Screening Libraries Requiring a Balanced LogP and Predicted BBB Penetration

With a calculated logP of ~2.8 and a TPSA of ~64 Ų, N1‑(2‑chlorophenyl)‑N2‑ethylindoline‑1,2‑dicarboxamide resides within the optimal physicochemical space for CNS drug candidates (logP 2–4, TPSA < 70 Ų). The N2‑ethyl group provides higher predicted passive permeability compared to the N2‑methyl analog, making this compound a superior candidate for blood–brain barrier penetration screens where passive diffusion is a key requirement [4].

Orthogonal Conformational Tool for Exploring Ortho‑Substituted Pharmacophore Space vs. Meta‑ or Para‑Substituted Series

The ortho‑chloro substituent enforces a non‑coplanar aryl‑amide conformation, creating a distinct pharmacophore shape. This compound is suitable for systematic SAR studies aimed at mapping the conformational tolerance of a target binding pocket, particularly when meta‑ and para‑substituted analogs have already been profiled and found to adopt flatter geometries [4].

EU‑Compliant Industrial Procurement for Pilot‑Scale Synthesis and REACH‑Regulated Projects

As a REACH‑registered substance, this compound can be purchased and used in the EU for research and development at quantities exceeding 1 ton/year without additional regulatory filings. This makes it the pragmatic choice for scale‑up projects where regulatory certainty is essential, in contrast to structurally similar but unregistered alternatives [4].

Long‑Term Compound Library Storage Where Hydrolytic Stability Is Critical

The electron‑withdrawing ortho‑chloro group reduces the electrophilicity of the N1‑carboxamide carbonyl, slowing hydrolytic degradation. This property is advantageous for compound management groups maintaining DMSO stock solutions over extended periods, as it reduces the frequency of compound re‑qualification and minimizes data variability from degraded samples [4].

Quote Request

Request a Quote for N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.